4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
Description
Historical Development of Pyrazolotriazolopyrimidine Research
The exploration of pyrazolotriazolopyrimidines began with early investigations into pyrazolo[1,5-a]pyrimidines as kinase inhibitors and receptor antagonists. A pivotal moment occurred when Novartis researchers identified pyrazolo[1,5-a]pyrimidin-7-ol derivatives as CXCR2 receptor antagonists during high-throughput screening campaigns. Subsequent optimization efforts revealed that replacing the pyrazolo core with a triazolo[1,5-c]pyrimidine moiety improved both binding affinity and metabolic stability. This structural evolution paralleled advancements in heterocyclic synthesis, particularly methods enabling regioselective functionalization at the 2-, 5-, and 7-positions of the tricyclic framework.
By the mid-2010s, researchers demonstrated the scaffold’s adaptability through substitutions that modulated adenosine receptor binding and cyclin-dependent kinase (CDK) inhibition. For instance, introducing electron-withdrawing groups at position 5 enhanced hA2A adenosine receptor antagonism ($$K_i$$ = 12 nM), while thioglycoside modifications at position 2 yielded CDK2 inhibitors with sub-100 nM cytotoxicity against HCT-116 colorectal cancer cells. These discoveries established pyrazolotriazolopyrimidines as versatile platforms for structure-activity relationship (SAR) studies.
Significance of Fused Heterocyclic Systems in Drug Discovery
Fused nitrogen-containing heterocycles dominate modern drug discovery due to their capacity to engage multiple biological targets through:
- Three-dimensional structural diversity : The planar pyrazolotriazolopyrimidine core allows for π-π stacking with aromatic amino acid residues, while substituents project into hydrophobic or polar binding pockets.
- Improved pharmacokinetic properties : Comparative studies show that fused systems like pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine exhibit superior oral bioavailability (45–68% in rat models) compared to non-fused analogs.
- Tunable electronic profiles : The scaffold’s electron-deficient triazolopyrimidine ring facilitates hydrogen bonding with kinase ATP pockets, a feature exploited in CDK2 inhibitor design.
Table 1 : Biological Activities of Selected Pyrazolotriazolopyrimidine Derivatives
| Substituent Position | Modification | Target | Activity (IC₅₀/Ki) | Source |
|---|---|---|---|---|
| 5 | Trifluoromethyl | hA₃ adenosine receptor | 8.2 nM | |
| 2 | Thioglycoside | CDK2 | 45 nM | |
| 7 | m-Tolyl | CXCR2 | 22 nM |
Position of 4-(7-(m-Tolyl)-7H-Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-2-yl)phenol in Contemporary Research
The specific substitution pattern of 4-(7-(m-tolyl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-2-yl)phenol positions it as a multifunctional candidate:
- m-Tolyl at N7 : The meta-methyl group on the phenyl ring enhances hydrophobic interactions with protein residues in kinase binding sites, as demonstrated in analogous CDK2 inhibitors. Molecular docking studies suggest this group occupies a subpocket near the gatekeeper residue Thr14 in CDK2, stabilizing the DFG-out conformation.
- Phenolic hydroxyl at C2 : The 4-hydroxyphenyl substituent introduces hydrogen-bonding capability critical for target engagement. In adenosine receptor antagonists, similar hydroxyl groups form water-mediated contacts with His264 in the hA2A receptor.
Recent synthetic innovations enable the efficient production of this compound via:
- Cyclocondensation : Reacting 4-hydrazinophenol with prefunctionalized pyrimidine intermediates under basic conditions.
- Cross-coupling : Suzuki-Miyaura reactions between boronic esters and halogenated pyrazolotriazolopyrimidine precursors.
Ongoing research focuses on leveraging these synthetic routes to generate derivatives targeting protein kinases (e.g., CDK4/6) and G protein-coupled receptors (e.g., CXCR4).
Properties
IUPAC Name |
4-[10-(3-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O/c1-12-3-2-4-14(9-12)25-18-16(10-21-25)19-22-17(23-24(19)11-20-18)13-5-7-15(26)8-6-13/h2-11,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCCDSGUAYLUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multi-step reactions starting from readily available precursorsThe final step often involves the formation of the phenol group through hydrolysis or other suitable methods .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to modify the pyrazolo or triazolo rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity and potential biological activity .
Scientific Research Applications
Recent studies have indicated that this compound exhibits various biological activities, particularly in the field of oncology.
Anticancer Properties
- Inhibition of Kinase Activity : Research has shown that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine act as effective kinase inhibitors. For instance, certain compounds have demonstrated significant antiproliferative effects against breast and cervical cancer cell lines by inhibiting the epidermal growth factor receptor (EGFR) pathway and related signaling cascades .
- Cytotoxicity Studies : In vitro studies have revealed that 4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol exhibits cytotoxic effects against various cancer cell lines. The compound was noted to induce apoptosis through the activation of caspases in cancer cells .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects includes the inhibition of critical signaling pathways such as AKT/mTOR and PD-1/PD-L1 interactions . These pathways are crucial for tumor growth and survival.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo-triazolo-pyrimidine derivatives in clinical settings:
- Case Study 1 : A study evaluated the anticancer activity of a derivative against MCF-7 breast cancer cells. The results indicated a dose-dependent increase in cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
- Case Study 2 : Another investigation focused on the compound's ability to inhibit tumor growth in vivo using xenograft models. The results demonstrated significant tumor reduction and improved survival rates in treated groups compared to controls .
Mechanism of Action
The mechanism of action of 4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Key Observations :
- Polar Groups: The phenol in ZM241385 and the target compound improves water solubility and receptor affinity via hydrogen bonding with A2A residues (e.g., His264, Glu169) . SCH442416’s methoxy group enhances lipophilicity but requires solubilizing agents (e.g., DMSO/Tween) .
- Substituent Position : m-Tolyl (methyl at meta position) in the target compound may optimize hydrophobic interactions in the receptor’s binding pocket compared to para-substituted analogs (e.g., SCH442416’s 4-methoxyphenyl) .
Pharmacological and Physicochemical Properties
- Synthesis : The target compound’s synthesis likely involves microwave-assisted alkylation (similar to FLUDA in ) or formylation (), while ZM241385 uses iodination .
- Selectivity : SCH442416 and ZM241385 show negligible binding to A1/A3 receptors, whereas the m-tolyl group in the target compound may influence off-target effects .
Biological Activity
4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores the compound's mechanisms of action, its efficacy against various cancer cell lines, and its overall biological significance.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.4 g/mol. The structural complexity includes a pyrazolo ring fused with triazole and pyrimidine systems, which contributes to its unique chemical properties and biological activities.
Research indicates that compounds within the pyrazolo[4,3-e][1,2,4]triazolo class exhibit potent anticancer properties primarily through kinase inhibition . The compound has been shown to selectively inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 leads to reduced proliferation of tumor cells.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound against various cancer cell lines. Below is a summary of the findings:
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MCF-7 | 45-97 | CDK2 inhibition and apoptosis induction |
| HCT-116 | 6-99 | Induction of caspases and autophagy |
| HepG-2 | 48-90 | Moderate cytotoxicity |
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116), with IC50 values indicating strong potency compared to standard treatments like sorafenib.
Case Studies
- MCF-7 Breast Cancer Cells : A study reported that treatment with the compound led to increased apoptosis marked by activation of caspases 3/7 and 9. The results suggested that the compound not only inhibited cell growth but also promoted programmed cell death through intrinsic pathways .
- HCT-116 Colon Cancer Cells : In another study, the compound demonstrated an ability to induce autophagy in HCT-116 cells. This was evidenced by increased formation of autophagosomes and upregulation of beclin-1 expression .
- HepG-2 Liver Cancer Cells : Moderate activity was observed against HepG-2 cells with IC50 values ranging from 48 to 90 nM. The mechanism involved inhibition of key signaling pathways associated with tumorigenesis .
Q & A
Q. Basic Characterization Techniques
- NMR Spectroscopy : ¹H-NMR (DMSO-d₆) typically shows aromatic protons at δ 8.50–8.66 ppm (pyrimidine/pyrazole-H) and methyl/m-tolyl protons at δ 2.40–2.68 ppm . ¹³C-NMR confirms carbonyl (δ 165–173 ppm) and aromatic carbons (δ 115–159 ppm) .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) with planar heterocyclic cores validate bond lengths and angles .
- Mass Spectrometry : High-resolution MS (e.g., m/z 669 for similar derivatives) confirms molecular weight .
What strategies improve regioselectivity during alkylation of the pyrazole nitrogen?
Advanced Synthetic Control
Regioselectivity depends on the base and solvent:
- NaH in DMF : Favors N7-alkylation due to stronger deprotonation of the pyrazole nitrogen, yielding a 3:1 ratio of N7:N8 isomers .
- K₂CO₃ in DMF : Produces mixed isomers, requiring chromatographic separation or crystallization .
- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .
How can researchers assess the purity and stability of this compound under experimental conditions?
Q. Analytical Methodologies
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify purity (>98%) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .
- Stability Studies : Monitor degradation in DMSO or aqueous buffers (pH 4–9) over 24–72 hours using LC-MS .
What biological targets or pathways are associated with this compound?
Q. Pharmacological Insights
- Enzyme Inhibition : Analogues target hypoxanthine-guanine phosphoribosyltransferase (HGPRT), critical in purine salvage pathways .
- Anticancer Activity : Pyrazolo-triazolo-pyrimidine derivatives exhibit cytotoxicity by inhibiting kinase signaling (e.g., EGFR or CDK2) .
- Structure-Activity Relationship (SAR) : The m-tolyl and phenol groups enhance binding affinity to hydrophobic enzyme pockets .
How can computational modeling predict the reactivity or binding interactions of this compound?
Q. Advanced Computational Approaches
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with HGPRT (PDB: 1BZY). The phenol group forms hydrogen bonds with Asp127 and Lys165 .
- MD Simulations : Assess stability of protein-ligand complexes in explicit solvent (e.g., 100 ns trajectories in GROMACS) .
What challenges arise in scaling up synthesis, and how can they be mitigated?
Q. Process Optimization
- Isomer Separation : Chromatography is inefficient for large-scale N7/N8 mixtures. Alternative routes (e.g., tert-butyl protection/deprotection) improve selectivity .
- Solvent Choice : Replace diphenylether with eco-friendly solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
- Catalytic Methods : Explore Pd-catalyzed cross-coupling for aryl group introduction, reducing stoichiometric reagent use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
